

Potential off-target effects of PKI-179 hydrochloride in kinase assays

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Compound of Interest

Compound Name: PKI-179 hydrochloride

Cat. No.: B2743481

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Technical Support Center: PKI-179 Hydrochloride in Kinase Assays

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **PKI-179 hydrochloride** in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target profile of PKI-179 hydrochloride?

PKI-179 hydrochloride is a potent, orally active dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It demonstrates high affinity for Class I PI3K isoforms and mTOR.

Q2: What are the known off-target effects of **PKI-179 hydrochloride**?

PKI-179 has been shown to be highly selective for PI3K/mTOR. In a broad kinase panel screen against 361 other kinases, it showed minimal inhibitory activity at concentrations up to >30 μ M. However, it has been noted to have some activity against the cytochrome P450 isoform CYP2C8, with an IC50 of 3 μ M. Researchers should consider this potential off-target effect in relevant experimental systems.

Q3: I am not seeing the expected inhibition of my target kinase. What are the possible reasons?



Several factors could contribute to a lack of expected inhibition. These include issues with the inhibitor itself (e.g., degradation, incorrect concentration), the kinase enzyme (e.g., low activity, incorrect conformation), or the assay conditions (e.g., suboptimal ATP concentration, inappropriate buffer components). Refer to the Troubleshooting Guide for a more detailed breakdown of potential causes and solutions.

Q4: Can I use PKI-179 in cell-based assays?

Yes, PKI-179 is orally active and has been used in cell-based proliferation assays, demonstrating IC50 values of 22 nM and 29 nM in MDA361 and PC3 cells, respectively. It has also shown anti-tumor activity in in vivo models. When designing cell-based experiments, it is important to consider factors such as cell permeability, potential for metabolism, and the specific signaling context of the chosen cell line.

Q5: What is the mechanism of action of PKI-179?

PKI-179 is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of PI3K and mTOR, preventing the phosphorylation of their downstream substrates.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of PKI-179 Hydrochloride

Target	IC50 (nM)
ΡΙ3Κ-α	8
РІЗК-β	24
РІЗК-у	74
ΡΙ3Κ-δ	77
mTOR	0.42
PI3K-α (E545K mutant)	14
PI3K-α (H1047R mutant)	11

Data sourced from MedChemExpress.



Table 2: Known Off-Target Activity of PKI-179 Hydrochloride

Off-Target	IC50 (μM)	Notes
CYP2C8	3	Cytochrome P450 isoform.
Kinase Panel (361 kinases)	>30	Minimal activity observed at concentrations up to 30 μM.

Experimental Protocols Representative Protocol: In Vitro Kinase Assay using ADP-Glo™

This protocol is a general guideline for a common luminescence-based kinase assay and may require optimization for specific kinases.

1. Reagent Preparation:

- Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Prepare a stock solution of **PKI-179 hydrochloride** in DMSO.
- Serially dilute PKI-179 hydrochloride in kinase buffer to create a range of desired concentrations.
- Prepare a solution of the kinase of interest in kinase buffer.
- Prepare a solution of the appropriate substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

2. Kinase Reaction:

- Add 5 μ L of the diluted **PKI-179 hydrochloride** or vehicle (DMSO) to the wells of a 96-well plate.
- Add 10 µL of the kinase solution to each well.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
- Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

3. ADP Detection:



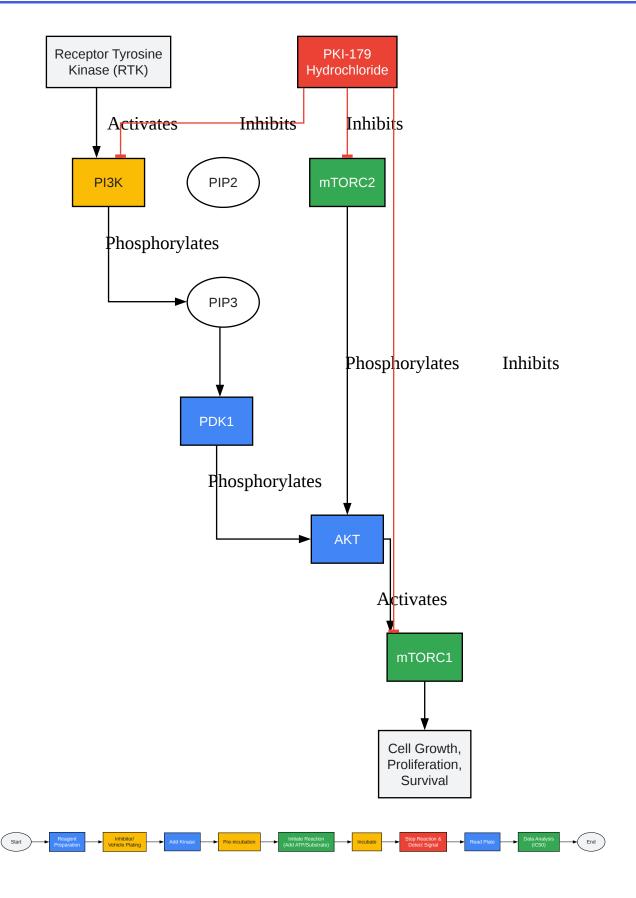




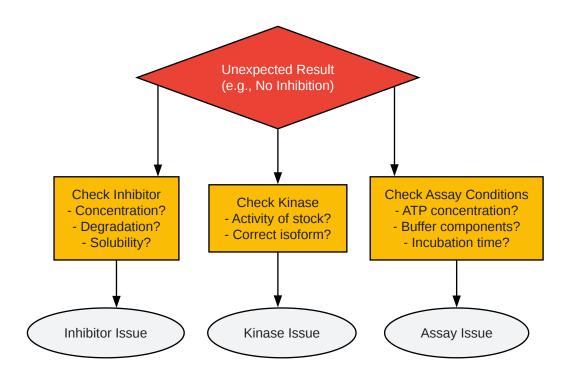
- Add 25 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.
- Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- 4. Data Acquisition:
- Measure the luminescence of each well using a plate-reading luminometer.
- Calculate the percent inhibition for each concentration of PKI-179 hydrochloride relative to the vehicle control and determine the IC50 value.

Visualizations









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